Despropylene Gatifloxacin
CAS No.: 172426-86-7
Cat. No.: VC21342788
Molecular Formula: C16H18FN3O4
Molecular Weight: 335.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 172426-86-7 |
---|---|
Molecular Formula | C16H18FN3O4 |
Molecular Weight | 335.33 g/mol |
IUPAC Name | 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23) |
Standard InChI Key | VRWBCRPZUUYZMQ-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O |
Canonical SMILES | COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O |
Appearance | Pale Yellow Solid |
Melting Point | 180-182°C |
Molecular Characteristics
The molecular characteristics of Despropylene Gatifloxacin define its physical and chemical behavior, influencing its interactions with biological systems and potential applications in research. As a metabolite of Gatifloxacin, it shares certain core structural features with its parent compound while exhibiting distinct modifications that alter its properties. Understanding these molecular characteristics is essential for predicting and interpreting the compound's behavior in various contexts, from chemical reactions to biological interactions.
The study of Despropylene Gatifloxacin's molecular characteristics contributes to the broader understanding of structure-activity relationships in fluoroquinolone antibiotics. By comparing its properties with those of Gatifloxacin and other related compounds, researchers can gain insights into which structural features are essential for specific activities and which can be modified without significant loss of function. This knowledge is valuable for the rational design and development of new antibacterial agents with improved properties.
Chemical Composition
Despropylene Gatifloxacin, as a metabolite of Gatifloxacin, shares a similar chemical composition with its parent compound but lacks the cyclopropyl group. While Gatifloxacin has the chemical formula C19H22FN3O4 , Despropylene Gatifloxacin would have a modified formula reflecting the absence of the cyclopropyl group (C3H5). This structural difference accounts for the reduction in molecular weight from Gatifloxacin's 375.3941 g/mol to Despropylene Gatifloxacin's approximately 335.34 g/mol. The compound maintains the essential fluoroquinolone core structure, which is crucial for its antibacterial activity.
The chemical composition of Despropylene Gatifloxacin includes key functional groups that are characteristic of fluoroquinolones. These typically include a carboxylic acid group, which is important for binding to the target bacterial enzymes, and a fluorine atom, which enhances the compound's ability to penetrate bacterial cells. The compound also contains methoxy and piperazine groups, which contribute to its specific binding characteristics and pharmacological properties. The precise arrangement of these functional groups determines the compound's chemical reactivity and biological activity .
The chemical composition influences various properties of Despropylene Gatifloxacin, including its solubility, stability, and reactivity. The presence of both hydrophilic and hydrophobic regions in the molecule affects its solubility in different solvents, which is relevant for formulation and drug delivery considerations. The compound's stability under various conditions, such as different pH levels or exposure to light, would be influenced by its specific chemical composition and would require experimental determination to fully characterize.
In terms of pharmacodynamic parameters, Gatifloxacin's efficacy has been shown to correlate best with the AUC/MIC ratio (area under the curve divided by minimum inhibitory concentration), with ratios of 30 to 40 appearing to optimize bactericidal activity and survival in mouse models . Whether Despropylene Gatifloxacin would exhibit similar pharmacodynamic relationships would need to be determined through specific studies, but this parameter provides a useful reference point for comparing the two compounds.
The relationship between drug exposure and bacterial response for Gatifloxacin has been extensively studied, with findings indicating that the AUC/MIC ratio is the best predictor of success for both bacterial density reduction and survival outcomes . This relationship might apply similarly to Despropylene Gatifloxacin, although the specific AUC/MIC ratios required for efficacy could differ due to its structural and pharmacokinetic differences from Gatifloxacin. Understanding these relationships is crucial for evaluating the potential applications of Despropylene Gatifloxacin in antibacterial research.
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